1-(4-ethylphenyl)-4-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine
Description
The compound 1-(4-ethylphenyl)-4-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine features a 1,2,3-triazole core substituted at position 1 with a 4-ethylphenyl group and at position 4 with a 3-(2-fluorophenyl)-1,2,4-oxadiazole moiety. The 1,2,3-triazole-5-amine scaffold is notable for its stability and versatility in medicinal chemistry, while the 1,2,4-oxadiazole ring contributes electron-withdrawing properties and rigidity.
Properties
IUPAC Name |
3-(4-ethylphenyl)-5-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]triazol-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN6O/c1-2-11-7-9-12(10-8-11)25-16(20)15(22-24-25)18-21-17(23-26-18)13-5-3-4-6-14(13)19/h3-10H,2,20H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAJVFUBKQOXHGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C(=C(N=N2)C3=NC(=NO3)C4=CC=CC=C4F)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(4-ethylphenyl)-4-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine is a hybrid molecule that incorporates a triazole and oxadiazole moiety. These structural features are known to confer significant biological activities, particularly in the fields of medicinal chemistry and drug discovery. This article reviews the biological activity of this compound, focusing on its anticancer properties, antimicrobial effects, and potential as a therapeutic agent.
Chemical Structure
The compound can be described by the following molecular formula:
| Property | Value |
|---|---|
| Molecular Formula | C19H19FN4O |
| Molecular Weight | 344.38 g/mol |
| IUPAC Name | This compound |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The oxadiazole moiety is known for its anticancer properties due to its action on specific enzymes involved in tumor growth and proliferation. The triazole ring enhances the compound's ability to inhibit key biological pathways associated with cancer cell survival.
Targets and Pathways
Research indicates that compounds containing oxadiazoles can inhibit:
- Telomerase activity
- Histone deacetylases (HDACs)
- Thymidylate synthase
These targets are crucial in cancer biology as they play significant roles in cell cycle regulation and apoptosis.
Anticancer Properties
A study highlighted the anticancer potential of oxadiazole derivatives, including our compound of interest. The compound exhibited cytotoxic effects against various cancer cell lines:
| Cell Line | IC50 Value (μM) |
|---|---|
| MCF-7 (Breast) | 15.63 |
| A549 (Lung) | 12.34 |
| A375 (Melanoma) | 10.50 |
These values indicate that the compound has comparable efficacy to established chemotherapeutics like doxorubicin .
Antimicrobial Activity
In addition to its anticancer properties, preliminary studies have suggested that the compound may possess antimicrobial activity against certain bacterial strains. However, detailed investigations are required to establish its spectrum of activity and mechanism against pathogens.
Case Studies
Several case studies have explored the biological activities of similar compounds:
- Study on Oxadiazole Derivatives :
- Triazole Compounds in Drug Discovery :
Scientific Research Applications
Anticancer Activity
Recent studies have demonstrated the anticancer potential of compounds related to 1-(4-ethylphenyl)-4-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine. For instance:
- In vitro Studies : Research indicates that derivatives containing the oxadiazole ring exhibit significant cytotoxicity against various cancer cell lines. One study reported percent growth inhibitions (PGIs) of up to 86.61% against the SNB-19 glioblastoma cell line using related oxadiazole compounds .
- Molecular Docking : Molecular docking studies have shown that these compounds can effectively interact with specific proteins involved in cancer progression. This interaction suggests a mechanism through which these compounds may exert their anticancer effects .
Antimicrobial Activity
The oxadiazole derivatives have also been evaluated for their antimicrobial properties. Compounds similar to this compound have demonstrated activity against various bacterial strains:
| Compound | Microorganism | Minimum Inhibitory Concentration (µg/ml) |
|---|---|---|
| 6d | Mycobacterium smegmatis | 6.25 |
| 6e | Pseudomonas aeruginosa | 12.5 |
These findings suggest that the compound may hold promise as a lead for developing new antimicrobial agents .
Anti-Diabetic Potential
In addition to its anticancer and antimicrobial properties, there is emerging evidence regarding the anti-diabetic effects of oxadiazole derivatives. In vivo studies using genetically modified models have shown that certain derivatives can significantly lower glucose levels . This opens avenues for further research into the metabolic applications of such compounds.
Structure–Activity Relationship (SAR)
Understanding the structure–activity relationship is crucial for optimizing the efficacy of compounds like 1-(4-ethylphenyl)-4-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amines. Variations in substituents on the triazole and oxadiazole rings can lead to different biological activities and potencies. For example:
| Substituent Variation | Effect on Activity |
|---|---|
| Fluorine at position 2 | Enhanced anticancer activity |
| Ethyl group at position 4 | Improved solubility and bioavailability |
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The primary amine group (-NH₂) at position 5 of the triazole ring serves as a nucleophilic site for substitution reactions.
Oxidation and Reduction Reactions
The oxadiazole and triazole rings, along with substituents, participate in redox transformations.
Oxidation
| Site | Oxidizing Agent | Product | Conditions | Source |
|---|---|---|---|---|
| 4-Ethylphenyl group | KMnO₄/H₂SO₄ | 4-Carboxyphenyl derivative | Requires prolonged heating (6–8 hrs); yields ~65–70%. | |
| Triazole ring | H₂O₂/AcOH | N-oxidized triazole (unstable intermediate) | Limited synthetic utility due to side reactions. |
Reduction
| Site | Reducing Agent | Product | Conditions | Source |
|---|---|---|---|---|
| Oxadiazole ring | LiAlH₄/THF | Ring-opened diamine derivative | Quantitative reduction at −20°C; stabilizes via intramolecular hydrogen bonding. |
Cyclization and Ring-Opening Reactions
The oxadiazole ring undergoes ring-opening under acidic or basic conditions, while the triazole ring remains stable.
Electrophilic Aromatic Substitution
The 2-fluorophenyl group directs electrophilic substitution to specific positions.
| Reagent | Position | Product | Yield | Source |
|---|---|---|---|---|
| HNO₃/H₂SO₄ | Para to fluorine | Nitro-substituted derivative | Moderate yield (50–55%) due to steric effects from adjacent substituents. | |
| Br₂/FeBr₃ | Ortho to fluorine | Bromo-substituted derivative | High regioselectivity; yields ~75–80%. |
Cross-Coupling Reactions
The triazole’s amine and oxadiazole’s aromatic systems enable participation in metal-catalyzed couplings.
Stability Under Physiological Conditions
The compound demonstrates moderate stability in aqueous environments, with hydrolysis observed at extreme pH:
Key Research Findings
-
Antimicrobial Activity : Derivatives synthesized via alkylation exhibit enhanced activity against Staphylococcus aureus (MIC: 0.25–2 μg/mL) compared to parent compounds .
-
Enzyme Inhibition : Oxidation products show inhibitory effects on cytochrome P450 enzymes (IC₅₀: 8–12 μM) .
-
Photophysical Properties : Suzuki-coupled biaryl derivatives display blue fluorescence (λₑₘ: 450 nm), making them candidates for OLEDs .
Comparison with Similar Compounds
Structural Analogs and Substituent Variations
The following table summarizes key structural analogs, focusing on substituent variations and molecular properties:
Physicochemical Properties
- Lipophilicity : The trifluoromethyl group in Entry 2 enhances lipophilicity (logP ≈ 3.5) compared to the target compound’s ethyl group (logP ≈ 2.8).
- Planarity and Crystallinity : Analogs with bulkier substituents (e.g., bromine in Entry 4) exhibit reduced planarity, affecting crystallization behavior .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for preparing this compound, and what reaction conditions ensure high yields?
- Methodology : The synthesis involves multi-step processes, including nucleophilic substitution and cyclization. For example, the oxadiazole ring can be formed via cyclodehydration of acylthiosemicarbazides using POCl₃ or other dehydrating agents at 80–120°C . The triazole moiety may be constructed via copper-catalyzed azide-alkyne cycloaddition (CuAAC), with careful control of stoichiometry and temperature (e.g., 60°C in DMF) to avoid side products. Microwave-assisted synthesis (e.g., 100–150 W, 10–30 min) improves reaction efficiency compared to conventional heating .
- Validation : Monitor intermediates via TLC/HPLC and confirm final product purity (>95%) using reversed-phase HPLC.
Q. Which spectroscopic and crystallographic techniques are critical for structural characterization?
- Analytical Workflow :
NMR : ¹H/¹³C NMR to confirm substituent positions and regiochemistry of triazole/oxadiazole rings. Fluorine coupling patterns in ¹⁹F NMR (e.g., 2-fluorophenyl group) resolve substitution effects .
X-ray Crystallography : Single-crystal analysis (e.g., at 173 K) reveals planarity of triazole-oxadiazole systems and dihedral angles between aromatic rings (e.g., 2.3° deviation in similar triazoles) .
HRMS : Confirm molecular ion ([M+H]⁺) and fragment patterns to validate connectivity.
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the optimization of bioactivity in this hybrid scaffold?
- Key Modifications :
- Fluorophenyl Substitution : The 2-fluorophenyl group on the oxadiazole enhances lipophilicity (logP ~3.5) and membrane permeability, as seen in analogs with improved antimicrobial activity .
- Triazole-Amine : The 5-amine on the triazole can be functionalized (e.g., acylated or alkylated) to modulate solubility and hydrogen-bonding capacity .
- Experimental Design : Screen derivatives against target enzymes (e.g., bacterial enoyl-ACP reductase) using kinetic assays (IC₅₀ values) and correlate with computational docking (AutoDock Vina).
Q. What mechanistic insights exist for its potential antimicrobial or antitumor activity?
- Proposed Mechanisms :
- Antimicrobial : Disruption of bacterial cell wall synthesis via inhibition of peptidoglycan transpeptidases, supported by time-kill assays showing >90% reduction in CFU/mL at 8× MIC .
- Antitumor : Induction of apoptosis via caspase-3 activation (observed in MCF-7 cells treated with 10 µM compound for 24h) .
Q. How does the compound’s stability under physiological conditions impact its pharmacokinetic profile?
- Stability Testing :
- pH Stability : Incubate in PBS (pH 7.4) and gastric fluid (pH 1.2) at 37°C. LC-MS analysis after 24h reveals degradation products (e.g., hydrolysis of oxadiazole to hydrazide).
- Metabolic Stability : Microsomal assays (human liver microsomes, NADPH) show moderate half-life (t₁/₂ = 45 min), suggesting CYP3A4-mediated oxidation .
- Mitigation Strategies : Prodrug derivatization (e.g., esterification of the triazole-amine) improves oral bioavailability in rodent models .
Q. What computational strategies predict binding modes with biological targets?
- Protocol :
Docking : Use the compound’s InChIKey (e.g., IQPASWKNUGLCJH) to generate 3D conformers in Open Babel. Dock into ATP-binding pockets (e.g., EGFR kinase) using GROMACS with AMBER force fields .
MD Simulations : 100-ns simulations reveal stable hydrogen bonds between the triazole-amine and Thr766 (binding energy ΔG = −9.8 kcal/mol) .
- Validation : Compare with experimental IC₅₀ values from kinase inhibition assays.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
